Cas no 1171750-35-8 (N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide)

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted pyrazole moiety via an amide bond. Its molecular structure incorporates methoxy groups, which may enhance solubility and influence electronic properties. This compound is of interest in medicinal chemistry and materials science due to its potential as a scaffold for bioactive molecules or functional materials. The benzothiazole and pyrazole rings contribute to its stability and binding affinity, while the dimethoxybenzamide group offers tunable steric and electronic effects. Its synthetic versatility makes it suitable for further derivatization in drug discovery or optoelectronic applications.
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide structure
1171750-35-8 structure
商品名:N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
CAS番号:1171750-35-8
MF:C20H18N4O3S
メガワット:394.446922779083
CID:5805403
PubChem ID:27378387

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethoxybenzamide
    • N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
    • VU0643539-1
    • 1171750-35-8
    • F5460-0068
    • AKOS024508870
    • N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide
    • インチ: 1S/C20H18N4O3S/c1-12-10-18(22-19(25)14-11-13(26-2)8-9-16(14)27-3)24(23-12)20-21-15-6-4-5-7-17(15)28-20/h4-11H,1-3H3,(H,22,25)
    • InChIKey: SOPRMAAHVBFDDI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C)=NN1C1=NC2=CC=CC=C2S1)(=O)C1=CC(OC)=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 394.10996162g/mol
  • どういたいしつりょう: 394.10996162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5460-0068-10mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
10mg
$79.0 2023-09-10
Life Chemicals
F5460-0068-20mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
20mg
$99.0 2023-09-10
Life Chemicals
F5460-0068-30mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
30mg
$119.0 2023-09-10
Life Chemicals
F5460-0068-20μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
20μmol
$79.0 2023-09-10
Life Chemicals
F5460-0068-3mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
3mg
$63.0 2023-09-10
Life Chemicals
F5460-0068-50mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
50mg
$160.0 2023-09-10
Life Chemicals
F5460-0068-5μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5460-0068-25mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
25mg
$109.0 2023-09-10
Life Chemicals
F5460-0068-1mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
1mg
$54.0 2023-09-10
Life Chemicals
F5460-0068-10μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide
1171750-35-8
10μmol
$69.0 2023-09-10

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide 関連文献

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamideに関する追加情報

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide: A Comprehensive Overview of Structure, Mechanism, and Therapeutic Potential

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide represents a novel class of small molecule compounds with significant potential in the field of pharmaceutical research. This compound, identified by its unique chemical structure and CAS No. 1171750-35-8, exhibits a complex molecular framework combining aromatic heterocyclic rings, methoxy groups, and pyrazole derivatives. Recent studies have highlighted its promising applications in modulating inflammatory pathways and neurodegenerative diseases, making it a focal point in the development of targeted therapeutics.

The molecular architecture of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide is centered around the 1,3-benzothiazol-2-yl ring system, which is a key structural motif in various bioactive compounds. This ring is conjugated with a 3-methyl-1H-pyrazol-5-yl group, creating a unique scaffold that enhances its pharmacological profile. The presence of two methoxy groups at the 2,5-positions of the benzamide moiety further contributes to its molecular polarity and solubility characteristics. These structural features are critical in determining its interaction with biological targets and its overall efficacy.

Recent advances in medicinal chemistry have demonstrated that compounds with similar structural elements, such as 1,3-benzothiazol-2-yl derivatives, exhibit potent anti-inflammatory and antioxidant activities. For instance, a study published in Journal of Medicinal Chemistry (2023) reported that 1,3-benzothiazol-2-yl scaffolds can effectively inhibit the NF-κB signaling pathway, a key mediator of chronic inflammation. This mechanism aligns with the potential therapeutic applications of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide, which may offer novel strategies for managing inflammatory disorders.

The 3-methyl-1H-pyrazol-5-yl group in this compound plays a pivotal role in modulating its biological activity. Pyrazole derivatives are well-known for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and anticancer effects. The methylation at the 3-position introduces steric bulk, which may influence the compound's binding affinity to target proteins. This structural modification is particularly relevant in the context of drug design, where subtle changes in molecular architecture can significantly impact therapeutic outcomes.

Research published in European Journal of Medicinal Chemistry (2024) has explored the potential of 3-methyl-1H-pyrazol-5-yl derivatives in targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies suggest that the introduction of methyl groups can enhance the compound's ability to cross the blood-brain barrier, a critical factor in the development of central nervous system (CNS) therapeutics. This finding underscores the importance of the 3-methyl-1H-pyrazol-5-yl moiety in the overall functionality of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide.

The presence of methoxy groups at the 2,5-positions of the benzamide ring is another key feature of this compound. Methoxy substitutions are commonly observed in bioactive molecules due to their ability to enhance molecular flexibility and improve interactions with biological targets. A 2023 study in Drug Discovery Today highlighted that methoxy-functionalized benzamides exhibit increased solubility and bioavailability, which are essential for drug development. These properties make N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide a strong candidate for further preclinical evaluation.

In addition to its structural attributes, the biological activity of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide has been investigated in several in vitro and in vivo models. Preliminary studies suggest that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory conditions. These findings are supported by a 2024 report in Pharmaceutical Research, which demonstrated the compound's ability to reduce oxidative stress in cellular models of neurodegeneration.

The therapeutic potential of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide extends beyond its anti-inflammatory properties. Emerging evidence suggests that this compound may also exhibit neuroprotective effects by inhibiting the aggregation of pathological proteins associated with neurodegenerative diseases. A 2023 study in Neuropharmacology reported that compounds with similar structural features can prevent the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. This indicates that N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide may represent a novel approach to the treatment of such conditions.

From a drug development perspective, the synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide involves a series of well-defined chemical reactions. The synthesis typically begins with the preparation of the 1,3-benzothiazol-2-yl ring through a sulfur-containing heterocyclic reaction. This is followed by the introduction of the 3-methyl-1H-pyrazol-5-yl group via a coupling reaction, which is then functionalized with methoxy groups at the 2,5-positions of the benzamide ring. These synthetic steps are critical in ensuring the purity and structural integrity of the final compound.

The scalability and cost-effectiveness of the synthesis process are important considerations for the commercialization of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide. Recent advancements in green chemistry and catalytic methods have made it possible to synthesize this compound under milder conditions, reducing the environmental impact and increasing the efficiency of the process. These developments are crucial for translating laboratory findings into viable therapeutic options.

In conclusion, N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dimethoxybenzamide is a promising compound with a unique molecular structure and diverse biological activities. Its potential applications in the treatment of inflammatory and neurodegenerative diseases highlight the importance of further research in this area. As the field of medicinal chemistry continues to evolve, compounds like this one may play a pivotal role in the development of innovative therapeutic strategies.

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